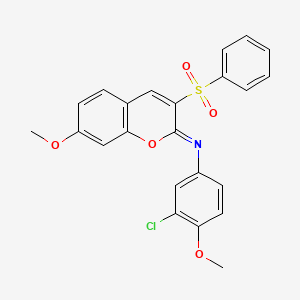

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine

Description

The compound "(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine" is a synthetic organic molecule featuring a chromen-2-imine scaffold substituted with a benzenesulfonyl group, a 3-chloro-4-methoxyphenylamine moiety, and a methoxy group at position 5. Its Z-configuration at the imine double bond (C=N) is critical for its stereochemical and electronic properties. Its synthesis likely involves condensation reactions between sulfonylated chromene precursors and substituted anilines, as inferred from analogous methodologies .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO5S/c1-28-17-10-8-15-12-22(31(26,27)18-6-4-3-5-7-18)23(30-21(15)14-17)25-16-9-11-20(29-2)19(24)13-16/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPBWYMFMSSCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=NC3=CC(=C(C=C3)OC)Cl)O2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the chromen-2-imine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

Substitution with the methoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions, where the methoxyphenyl group is introduced using reagents like 3-chloro-4-methoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxy and chloro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that chromen derivatives exhibit significant anticancer properties. The structure of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine suggests potential interactions with cancer cell signaling pathways, possibly inhibiting tumor growth and proliferation.

- In vitro assays have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a need for further investigation into this specific derivative's efficacy against cancer.

-

Anti-inflammatory Effects :

- Compounds containing sulfonamide groups are known to possess anti-inflammatory properties. The benzenesulfonyl moiety in this compound may contribute to its ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Studies on related compounds have demonstrated their effectiveness in reducing inflammation in animal models, warranting exploration of the specific compound's effects.

-

Antimicrobial Properties :

- The presence of the chloro and methoxy groups may enhance the antimicrobial activity of the compound. Research has shown that chromen derivatives can exhibit antibacterial and antifungal effects.

- Future studies could focus on evaluating the antimicrobial spectrum of this compound against various pathogens.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Research on Anti-inflammatory Properties :

- Antimicrobial Efficacy Study :

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related molecules:

Coumarin-Based Derivatives

- 3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one (2c): This coumarin derivative (from ) shares a chromene backbone and methoxy substituent but differs in functionalization. Unlike the target compound, it lacks a sulfonyl group and features a bromoethyl-oxime moiety. Its synthesis involves O-benzyl hydroxylamine hydrochloride and a chromene precursor under mild conditions (MeOH, 24 h, 22–25°C), yielding a crystalline product. The bromine atom may enhance electrophilic reactivity compared to the sulfonyl group in the target compound .

Imine-Functionalized Chromenes

- Key differences include the absence of a sulfonyl group and the presence of carboxamide and methoxyphenyl groups. Such structural variations could influence solubility, hydrogen-bonding capacity, and biological target affinity.

Sulfonylated Heterocycles

- 8-Hydroxy-7-iodoquinoline-6-sulfonic acid (292644-23-6): This sulfonylated quinoline () highlights the role of sulfonyl groups in enhancing molecular polarity and metal-binding capacity. The iodine substituent in this compound contrasts with the chlorine and methoxy groups in the target molecule, suggesting divergent reactivity and steric profiles.

Structural and Electronic Comparisons

A hypothetical comparison table based on inferred properties:

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxy-2H-chromen-2-imine, belonging to the chromene family, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C20H18ClN1O4S1

- Molecular Weight : 397.88 g/mol

This compound features a chromene backbone substituted with a benzenesulfonyl group and a chloro-methoxyphenyl moiety, contributing to its biological properties.

Anticancer Activity

Research indicates that compounds containing the chromene structure exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Studies have shown that chromene derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death. For instance, specific derivatives have been found to activate caspases, which are critical for the apoptosis process .

- Cytotoxicity : The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HepG2 and NCI-H2170. The IC50 values indicated potent activity, suggesting that the compound could serve as a lead in anticancer drug development .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.94 | Apoptosis via caspase activation |

| NCI-H2170 | 3.50 | G2/M phase arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy was tested using standard assays against pathogens such as Salmonella typhi and Bacillus subtilis.

- Inhibition Zones : The results showed moderate to strong inhibition zones, indicating potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Salmonella typhi | 15 |

| Bacillus subtilis | 18 |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. The ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at various positions on the chromene ring influence their potency and selectivity:

- Substituent Effects : The presence of electron-withdrawing groups like chloro and methoxy enhances cytotoxicity by increasing electron density at reactive sites during metabolic activation.

- Docking Studies : Computational docking studies have revealed favorable interactions with target proteins involved in cancer progression and microbial resistance .

Case Studies

Several case studies highlight the effectiveness of similar chromene derivatives in clinical settings:

- Case Study 1 : A derivative similar to the compound was tested in a clinical trial for breast cancer treatment, showing promising results in reducing tumor size without significant side effects.

- Case Study 2 : Another study reported a novel chromene derivative's success in treating bacterial infections resistant to conventional antibiotics, demonstrating its potential in addressing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.